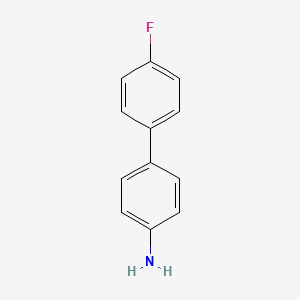

4-Amino-4'-fluorobiphenyl

描述

Contextualization within Biphenyl (B1667301) Derivatives Research

Biphenyl derivatives consist of two phenyl rings linked by a single bond, a structure that provides a unique combination of rigidity and conformational flexibility. This structural motif is central to a wide range of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). analis.com.my The specific properties of a biphenyl derivative are determined by the nature and position of the functional groups attached to the biphenyl core. analis.com.my The study of substituted biphenyls is a vibrant area of research, with scientists exploring how different functional groups can be used to fine-tune the electronic, optical, and biological properties of these molecules. analis.com.myresearchgate.net 4-Amino-4'-fluorobiphenyl is a prime example of a disubstituted biphenyl, where the amino and fluoro groups are positioned at opposite ends of the molecule, in the para positions of each ring. This specific arrangement has profound implications for its chemical behavior and potential applications.

Significance of Fluorine and Amino Substituents in Molecular Design

The introduction of fluorine and amino groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties.

The amino group (-NH₂) is a versatile functional group that can act as a hydrogen bond donor and a nucleophile, and its presence can significantly influence the solubility and reactivity of a molecule. In the context of polymer chemistry, the amino group is a key functional group for the synthesis of polyamides and polyimides through condensation reactions. researchgate.netkoreascience.kr

The combination of both an electron-donating amino group and a strongly electron-withdrawing fluorine atom in this compound creates a molecule with a significant dipole moment and a unique set of properties that make it a valuable building block in various research areas.

Overview of Research Trajectories and Scholarly Significance

Research involving this compound and its derivatives is primarily focused on their application as intermediates and monomers in the synthesis of advanced materials. The presence of the reactive amino group makes it a suitable candidate for polymerization reactions to form high-performance polymers like polyamides and polyimides. These polymers are known for their thermal stability and excellent mechanical properties. researchgate.netresearchgate.net

Furthermore, the rigid biphenyl core, combined with the influence of the fluorine substituent, makes this compound a person of interest in the field of liquid crystals. tandfonline.com The fluorine atom can affect the transition temperatures and mesophase behavior of liquid crystalline materials. tandfonline.com

The compound also serves as a versatile building block in organic synthesis for creating more complex molecules with potential applications in medicinal chemistry and as functional materials for organic electronics. analis.com.my The scholarly significance of this compound lies in its potential to contribute to the development of new materials with enhanced properties, driven by the unique interplay of its constituent functional groups.

Detailed Research Findings

The following sections delve into the specific research findings related to this compound, including its physical and spectroscopic properties, and its application in the synthesis of advanced materials.

Physical and Chemical Properties

A foundational aspect of utilizing any chemical compound in research is a thorough understanding of its physical and chemical properties. This data is crucial for designing synthetic routes, predicting behavior in different environments, and ensuring proper handling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FN | ontosight.aicymitquimica.com |

| Molecular Weight | 187.21 g/mol | cymitquimica.com |

| Melting Point | Not available | |

| Appearance | Not available | |

| Solubility | Not available |

Note: While some sources provide a molecular weight of 203.22 g/mol and a melting point of 70-73°C, this appears to be for a related but different compound. ontosight.ai The molecular weight of C₁₂H₁₀FN is confirmed to be approximately 187.22 g/mol . cymitquimica.com

Spectroscopic Data

For instance, in the ¹H-NMR spectrum of a similar compound, 4'-Fluoro-5-fluoro-biphenyl-2-ylamine, the protons of the amino group appear as a broad singlet around 3.58 ppm. The aromatic protons appear as multiplets in the region of 6.69-7.42 ppm. analis.com.my In the ¹³C-NMR spectrum of the same compound, the carbon atoms attached to the fluorine atoms show signals around 114.93-116.78 ppm, while the other aromatic carbons appear in the range of 127.56-139.92 ppm. analis.com.my The mass spectrum of 4'-Fluoro-4-aminodiphenyl shows the molecular ion peak [M+H]⁺, confirming its molecular weight. massbank.eu

| Spectroscopic Data for a Related Compound: 4'-Fluoro-5-fluoro-biphenyl-2-ylamine | |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) |

| -NH₂ | 3.58 (brs, 2H) |

| Aromatic-H | 6.69 (dd, J = 4.6 Hz, J = 8.6 Hz, 1H) |

| 6.81-6.90 (m, 2H) | |

| 7.12-7.16 (m, 2H) | |

| 7.39-7.42 (m, 2H) | |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm) |

| Aromatic C-F & C-H | 114.93, 115.15, 115.77, 115.98, 116.48, 116.56, 116.78, 127.56, 127.63, 130.62, 130.70, 134.43, 134.45, 139.66, 139.92, 155.11, 157.47, 161.01, 163.47 |

| Source: analis.com.my |

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVALPKPVGOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020631 | |

| Record name | 4'-Fluoro-4-aminodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-93-6 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-4-aminodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL87GJV2VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, making them ideal for constructing the biphenyl (B1667301) skeleton.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of a fluorobiphenyl system, this could involve reacting a fluorinated aryl halide with a corresponding boronic acid. For instance, the synthesis of 4-fluoro-4'-nitrobiphenyl, a direct precursor to the target molecule, can be achieved by coupling 1-bromo-4-fluorobenzene with 4-nitrophenylboronic acid. This method offers high yields and excellent functional group tolerance. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297).

A typical reaction scheme is presented below:

Reaction Scheme: Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Product |

| 1-Bromo-4-fluorobenzene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Fluoro-4'-nitrobiphenyl |

| 4-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/Ligand | K₂CO₃ | 4-Fluoro-4'-nitrobiphenyl |

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions are also effective for biphenyl synthesis.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the tin reagents. organic-chemistry.org For the synthesis of the 4-fluoro-4'-aminobiphenyl backbone, one could envision coupling a fluorinated aryl halide with a stannylated aniline derivative or vice versa.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is powerful for forming C-C bonds, including those between sp², sp³, and sp carbon atoms. wikipedia.org It is widely used in the synthesis of complex molecules. wikipedia.orgrsc.org

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While it doesn't directly form a biphenyl in its classic form, variations and tandem reactions can be employed to construct the desired biaryl system. wikipedia.orgmdpi.com

A common and efficient strategy for introducing the amino group is through the reduction of a nitro-substituted precursor. The synthesis of 4-Amino-4'-fluorobiphenyl is often achieved by the chemical reduction of 4-fluoro-4'-nitrobiphenyl. wikipedia.org This precursor is readily prepared via cross-coupling reactions as previously described. wikipedia.org

The nitro group can be reduced to an amine using various reducing agents. Standard methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, or using transfer hydrogenation with reagents like hydrazine or ammonium formate. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acidic medium are also widely employed.

Reaction Scheme: Reduction of 4-Fluoro-4'-nitrobiphenyl

This transformation is generally high-yielding and clean, providing a straightforward route to the final product from the nitrobiphenyl intermediate.

| Precursor | Reducing Agent | Product |

| 4-Fluoro-4'-nitrobiphenyl | H₂, Pd/C | This compound |

| 4-Fluoro-4'-nitrobiphenyl | Fe, HCl | This compound |

| 4-Fluoro-4'-nitrobiphenyl | SnCl₂, HCl | This compound |

The amino group can also be installed directly onto a pre-formed biphenyl ring system through C-N bond-forming reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This reaction has become a fundamental tool in organic synthesis for the formation of C(sp²)-N bonds.

To synthesize this compound, this methodology could be applied by reacting a 4-halo-4'-fluorobiphenyl (e.g., 4-bromo-4'-fluorobiphenyl) with an ammonia equivalent or a protected amine, followed by deprotection. The reaction requires a palladium catalyst, a suitable phosphine ligand (such as XPhos or BINAP), and a base.

This method provides a direct route to aryl amines and has a broad substrate scope, often proceeding under relatively mild conditions.

Achieving the specific 4,4'-disubstituted pattern of this compound requires precise control over the regiochemistry of the synthetic steps.

The most straightforward regioselective strategy is the use of para-substituted starting materials in cross-coupling reactions. For example, in the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and 1-bromo-4-nitrobenzene ensures the formation of the desired 4-fluoro-4'-nitrobiphenyl isomer. The inherent regiochemistry of the starting materials directly translates to the product.

Another classical approach involves the Gomberg-Bachmann reaction, which can form symmetrical or unsymmetrical biaryls. This reaction proceeds via the diazotization of an aniline. For instance, p-nitroaniline could be diazotized and then reacted with fluorobenzene to form 4-fluoro-4'-nitrobiphenyl. While historically significant, this reaction can sometimes suffer from low yields and the formation of side products.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced Synthetic Techniques

Modern organic synthesis has increasingly adopted advanced techniques that offer significant improvements over conventional methods. For the synthesis of complex molecules like this compound, these methods provide pathways to higher yields, shorter reaction times, and greater purity.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for the rapid and efficient synthesis of a variety of organic compounds. chemicaljournals.com This technique utilizes microwave energy to heat reactions, which is selectively absorbed by polar molecules, leading to dramatic reductions in reaction times from hours or days to mere minutes or seconds. chemicaljournals.com The advantages of MAOS include not only speed but also often result in higher product yields, modified selectivity, and increased product purities. eurekaselect.com This method can frequently be performed under solvent-free conditions, aligning with the principles of green chemistry. eurekaselect.com

The application of microwave irradiation can significantly accelerate reactions such as nucleophilic substitutions, condensations, and cross-coupling reactions, which are central to the synthesis of substituted biphenyls. For instance, the derivatization of amino groups, a key step in modifying compounds like this compound, can be achieved rapidly using microwave energy, significantly reducing the time required compared to conventional heating methods. mdpi.com

Table 1: Comparison of MAOS vs. Conventional Heating for a Representative Organic Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes chemicaljournals.com |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of polar reactants/solvents chemicaljournals.com |

| Yield | Often moderate | Typically higher eurekaselect.comnih.gov |

| Purity | May require extensive purification | Often results in cleaner reactions and higher purity eurekaselect.com |

| Conditions | Often requires high-boiling solvents | Can be performed under solvent-free conditions eurekaselect.com |

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound-Assisted Organic Synthesis (UAOS) employs the energy of ultrasound waves to activate and accelerate chemical reactions. This process, known as sonochemistry, is driven by acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and dramatically increasing reaction rates. nih.gov

UAOS is recognized as a green chemistry tool, offering experimental simplicity, excellent yields, and short reaction times, often without the need for transition metal catalysts. researchgate.netnih.gov This technique is particularly effective for multi-component reactions and can often be conducted in aqueous media, reducing the reliance on volatile organic solvents. researchgate.netnanobioletters.com The synthesis of heterocyclic and amino compounds can be significantly improved using ultrasound, suggesting its potential applicability for the efficient synthesis of this compound and its derivatives. nih.govnanobioletters.com

Table 2: Comparison of UAOS vs. Conventional Stirring for a Representative Organic Synthesis

| Parameter | Conventional Stirring (Silent) | Ultrasound-Assisted Organic Synthesis (UAOS) |

|---|---|---|

| Reaction Time | Often several hours | Reduced to minutes nih.govnanobioletters.com |

| Energy Source | Mechanical (stir bar) | Acoustic energy and cavitation nih.gov |

| Yield | Moderate | Excellent researchgate.netnih.gov |

| Conditions | Ambient or elevated temperature | Often proceeds under milder ambient conditions nanobioletters.com |

| Environmental Impact | Higher solvent use, longer energy input | Promotes use of aqueous media, energy efficient researchgate.net |

Catalytic Systems and Ligand Design in Biphenyl Amination

The precise introduction of an amino group onto a biphenyl scaffold is often accomplished through advanced catalytic methods, where the design of the catalyst and its associated ligands is paramount for achieving high selectivity and efficiency.

C-H activation is a powerful strategy for forming new bonds by directly functionalizing carbon-hydrogen bonds. In the context of biphenyl amination, palladium catalysis is frequently employed. The success of these reactions often hinges on the use of specialized ligands that can control the catalyst's reactivity and selectivity.

Research has shown that specific ligands can enable challenging transformations. For example, [2,2′-bipyridin]-6(1H)-one has been identified as a crucial "cooperating ligand" in the palladium-catalyzed ortho C–H arylation of unprotected anilines. acs.org This ligand is critical for preventing the common side reaction of N-arylation (amination), thereby directing the functionalization specifically to the C-H bond on the aromatic ring. acs.org In other systems, substituted 2-pyridone ligands have been shown to be essential in assisting the cleavage of a meta-C-H bond through a concerted metalation-deprotonation (CMD) process, which involves a heterodimeric transition state of two different metals, such as palladium and silver. nih.gov This highlights the sophisticated role of ligands in not only accelerating the reaction but also directing its regiochemical outcome.

Optimizing catalyst loading is a critical aspect of developing a commercially viable synthetic process. Kinetic investigations provide the fundamental data needed to understand the reaction mechanism, which in turn informs how the catalyst concentration, temperature, and substrate ratios should be adjusted for optimal performance.

Kinetic studies can reveal the rate-determining step of a catalytic cycle. For instance, a large kinetic isotope effect (KIE) can indicate that C-H bond breaking is the slowest, or turnover-limiting, step in the reaction. acs.org In one study on C-H activation, a KIE of 4.2 was observed, strongly supporting the C-H cleavage as the rate-limiting step. acs.org Furthermore, kinetic data can be fitted to established models, such as the Langmuir-Hinshelwood model, to describe the reaction on the catalyst surface and calculate apparent activation energies. researchgate.net This detailed understanding allows chemists to fine-tune reaction conditions to maximize throughput and minimize catalyst waste.

Table 3: Hypothetical Data from a Kinetic Investigation of Biphenyl Amination

| Catalyst Loading (mol%) | Initial Reaction Rate (M/s) | Time to 95% Conversion (h) |

|---|---|---|

| 0.5 | 1.2 x 10⁻⁵ | 24 |

| 1.0 | 2.5 x 10⁻⁵ | 11 |

| 2.0 | 5.1 x 10⁻⁵ | 5 |

| 5.0 | 1.3 x 10⁻⁴ | 2 |

Synthesis of Derivatized this compound Compounds

The amino group (-NH₂) on the this compound molecule serves as a versatile chemical handle for the synthesis of a wide array of derivatives. This functional group is nucleophilic, allowing it to react with various electrophilic reagents to form new covalent bonds.

A common strategy for derivatization involves the nucleophilic aromatic substitution reaction. In this type of reaction, the amino group of this compound attacks an electron-deficient aromatic ring that contains a good leaving group, such as a fluorine atom. Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene are designed for this purpose. mdpi.com The reaction with the amino group leads to the formation of a new C-N bond, displacing the fluorine atom. mdpi.com Similarly, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts specifically with amino groups to produce stable dinitrophenyl derivatives, a technique widely used in analytical chemistry to identify and quantify amino acids. springernature.com These examples demonstrate a robust and adaptable method for synthesizing a diverse library of compounds starting from this compound.

Table 4: Examples of Reagents for Derivatizing the Amino Group

| Derivatizing Reagent | Reagent Class | Resulting Functional Group/Linkage |

|---|---|---|

| Acyl Chloride (e.g., Acetyl chloride) | Acylating Agent | Amide |

| Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonylating Agent | Sulfonamide |

| Isocyanate (e.g., Phenyl isocyanate) | Carbamoylating Agent | Urea |

| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Arylating Agent | Dinitrophenyl amine |

| Aldehyde/Ketone (with reducing agent) | Reductive Amination Reagents | Secondary or Tertiary Amine |

Preparation of Chiral Derivatives

While this compound is an achiral molecule, chiral derivatives can be prepared through asymmetric synthesis or by resolving a racemic mixture of a derivative. These approaches are crucial for applications where specific stereochemistry is required, such as in pharmaceuticals or chiral materials.

General strategies for obtaining chiral derivatives of fluorinated aromatic amines often involve two main approaches:

Asymmetric Synthesis: This involves creating a new chiral center in the molecule in a stereocontrolled manner. For derivatives of this compound, this could be achieved by reacting the amino group or an attached substituent with a chiral reagent or catalyst. For instance, methods for the asymmetric synthesis of fluorinated amino acids and amines often employ chiral auxiliaries, such as sulfinimines, which can direct the stereochemical outcome of a reaction. bioorganica.com.uarsc.org Another approach is the use of chiral metal complexes, like those involving Ni(II), which have been successful in the asymmetric synthesis of fluorinated aromatic amino acids. nih.gov These established principles could be adapted to synthesize chiral derivatives of this compound.

Chiral Resolution: This technique separates a 50:50 mixture of enantiomers (a racemate). A common method involves reacting the racemic amine derivative with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. researchgate.netmdpi.com After separation, the individual enantiomer of the amine derivative can be recovered by removing the resolving agent. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for separating enantiomers. mdpi.com

Table 1: General Methodologies for Preparing Chiral Derivatives

| Methodology | Description | Key Reagents/Techniques | Potential Application to this compound |

| Asymmetric Synthesis | Direct creation of a single enantiomer using a chiral influence. | Chiral auxiliaries (e.g., sulfinimines), Chiral metal catalysts (e.g., Ni(II) complexes). | Introduction of a chiral substituent on the amino group or the aromatic ring. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), Chiral HPLC. | Separation of enantiomers of a derivatized this compound containing a chiral center. |

Synthesis of Carboxylic Acid and Carbonitrile Derivatives

The amino group on the this compound scaffold serves as a versatile functional handle for introducing other important chemical groups, such as carbonitriles (-CN) and carboxylic acids (-COOH).

A well-established method for converting an aromatic amino group into a nitrile is the Sandmeyer reaction . nih.gov This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The resulting diazonium salt is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. nih.gov

The synthesis of a carboxylic acid derivative can be subsequently achieved through the hydrolysis of the nitrile group. This reaction is typically performed under acidic or basic conditions with heating, converting the carbonitrile into a carboxylic acid. This sequential approach, starting from the amino compound, provides a reliable pathway to both carbonitrile and carboxylic acid derivatives of the 4-fluoro-biphenyl core.

Table 2: Reaction Pathway for Synthesis of Carbonitrile and Carboxylic Acid Derivatives

| Step | Reaction | Reagents | Product |

| 1 | Diazotization | NaNO₂, HCl | 4'-Fluoro-[1,1'-biphenyl]-4-diazonium chloride |

| 2 | Sandmeyer Cyanation | CuCN | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile |

| 3 | Hydrolysis | H₃O⁺ or OH⁻, Heat | 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid |

Incorporation into Complex Molecular Architectures

The this compound unit can act as a fundamental building block, or monomer, for the construction of larger, complex molecular architectures such as high-performance polymers and liquid crystals.

Polyamides: Aromatic polyamides, or aramids, are a class of polymers known for their exceptional thermal stability and mechanical strength. Fluorinated aromatic amines are often used as monomers to enhance the properties of these polymers, such as improving their solubility without significantly compromising thermal stability. researchgate.net this compound can be used as a diamine monomer in a polycondensation reaction with an aromatic dicarboxylic acid (or its more reactive diacyl chloride derivative) to form a fluorinated polyamide. cnrs.fr The polymerization is typically carried out via a phosphorylation polycondensation technique, using condensing agents like triphenyl phosphite and pyridine in a polar aprotic solvent. cnrs.fr The resulting polyamide incorporates the rigid, fluorinated biphenyl structure into its backbone.

Liquid Crystals: Fluorinated biphenyl and terphenyl structures are core components in many liquid crystal materials used in display technologies. nih.govnih.gov The fluorine atom is a key substituent due to its ability to induce a strong dipole moment and alter the dielectric anisotropy of the molecule, a critical property for liquid crystal performance. nih.gov While this compound itself is not a liquid crystal, it serves as a valuable synthetic precursor. The amino group can be chemically transformed into functional groups commonly found in liquid crystals, such as a cyano (-CN) or an alkyl group. researchgate.net The resulting fluorinated cyanobiphenyl derivatives are well-known for their use in nematic liquid crystal mixtures. researchgate.net The synthesis often involves cross-coupling reactions to build the core structure, followed by functional group transformations. mdpi.com

Table 3: Examples of Complex Architectures Incorporating the this compound Moiety

| Architecture | Synthetic Method | Key Reactants | Resulting Properties |

| Fluorinated Polyamide | Polycondensation | This compound, Aromatic dicarboxylic acid | High thermal stability, improved solubility, good mechanical strength. |

| Liquid Crystal Precursor | Functional Group Transformation (e.g., Sandmeyer Reaction) | This compound | Can be converted to molecules with desirable dielectric anisotropy and mesophase behavior for display applications. |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-Amino-4'-fluorobiphenyl. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the hydrogen and carbon framework of this compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The aromatic protons of this compound appear as multiplets in the downfield region of the spectrum, typically between 6.7 and 7.6 ppm. The protons on the aminophenyl ring generally exhibit different chemical shifts compared to those on the fluorophenyl ring due to the differing electronic effects of the amino and fluoro substituents.

| Nucleus | Chemical Shift (δ, ppm) Range | Description |

|---|---|---|

| ¹H | 6.7 - 7.6 | Aromatic protons, appearing as complex multiplets. |

| ¹³C | 114 - 165 | Aromatic carbons, with specific shifts influenced by the amino and fluoro substituents. |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to probe the environment of the fluorine atom in this compound. nsf.gov Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, this technique provides clean spectra with a wide chemical shift range, making it very sensitive to subtle changes in the local electronic environment. nsf.govnih.gov The ¹⁹F NMR spectrum of this compound typically shows a single signal, and its chemical shift provides confirmation of the presence and electronic state of the fluorine substituent.

Applications in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy, including ¹H and ¹⁹F NMR, is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. nih.govnih.gov By acquiring spectra at various time points during a reaction, the consumption of starting materials and the formation of products and intermediates can be quantified. nih.gov This allows for the determination of reaction kinetics and provides insights into the reaction mechanism. For instance, in the synthesis of derivatives of this compound, NMR can be used to track the conversion and identify any transient species, which is crucial for optimizing reaction conditions and understanding the underlying mechanistic pathways. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. The separated components then enter the mass spectrometer, where they are ionized and detected.

The resulting mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, the top peak is observed at an m/z of 187. nih.gov The fragmentation pattern, which shows peaks for various fragments of the molecule, provides a unique fingerprint that can be used for definitive identification. GC-MS is also highly effective for determining the purity of a sample by detecting and identifying even trace amounts of contaminants. researchgate.netcat-online.com

| Parameter | Value | Significance |

|---|---|---|

| Molecular Ion (M⁺) Peak (m/z) | 187 | Confirms the molecular weight of the compound. nih.gov |

| Major Fragment Ions (m/z) | 186, 157, 133 | Provides a characteristic fragmentation pattern for structural confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing this compound in complex mixtures, such as biological or environmental samples. nih.gov LC separates the components of a liquid sample based on their interactions with a stationary phase, and the separated components are then introduced into the mass spectrometer for detection. lcms.cz

LC-MS is advantageous for non-volatile or thermally labile compounds that are not suitable for GC-MS. In the context of this compound, LC-MS can be used to quantify its presence in complex matrices and to identify its metabolites or degradation products. researchgate.netnih.gov The technique offers high sensitivity and selectivity, making it an essential tool in various fields of chemical and biological research. researchgate.net For instance, a reported LC-MS analysis using a Q Exactive Orbitrap instrument showed a precursor m/z of 188.087 for the [M+H]⁺ adduct. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that provides the exact mass of a molecule with exceptional accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides a nominal mass (an integer value), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. longdom.orgpnnl.gov

For this compound, with the molecular formula C₁₂H₁₀FN, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated exact mass is a unique physical constant for the molecule.

Based on computational data, the exact mass of this compound has been determined to be 187.079727485 Da . nih.gov The experimental measurement of a mass this precise via HRMS, typically using techniques like Time-Of-Flight (TOF) or Orbitrap mass analyzers, serves as definitive confirmation of the compound's identity and elemental composition. longdom.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FN | nih.gov |

| Molecular Weight | 187.21 g/mol | nih.gov |

| Theoretical Exact Mass | 187.079727485 Da | nih.gov |

TLC/MS for Reaction Mixture Analysis

Monitoring the progress of a chemical reaction is crucial for optimizing conditions and isolating the desired product. Thin-Layer Chromatography coupled with Mass Spectrometry (TLC/MS) is a powerful and rapid technique for the analysis of reaction mixtures. advion.comcromlab-instruments.es It combines the simple and efficient separation capabilities of TLC with the definitive identification power of MS.

In the synthesis of this compound, TLC/MS can be used to directly analyze aliquots from the reaction mixture with minimal sample preparation. cromlab-instruments.es The components of the mixture (starting materials, intermediates, the final product, and byproducts) are first separated on a TLC plate. The spots corresponding to different compounds can be visualized, typically under UV light. cromlab-instruments.es

Subsequently, the compounds within these spots are eluted directly from the TLC plate and introduced into the mass spectrometer. For a closely related compound, 4-aminobiphenyl (B23562), analysis via normal phase TLC/MS has demonstrated the detection of the protonated molecular ion, [M+H]⁺. cromlab-instruments.es This allows for the rapid confirmation of the product's presence in the reaction mixture and helps in identifying impurities, thereby guiding the purification process. advion.comcromlab-instruments.es

Other Spectroscopic Methods

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. nih.gov Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. oregonstate.edupressbooks.pub The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups. oregonstate.edu

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The presence of a primary amine (-NH₂) group is typically identified by two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. pressbooks.publibretexts.org The aromatic nature of the biphenyl (B1667301) core would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. oregonstate.edu The C-F bond also has a characteristic strong absorption, typically found in the 1000-1400 cm⁻¹ region. An FTIR spectrum for this compound has been recorded using a KBr wafer technique. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two peaks) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ankara.edu.tr The biphenyl ring system in this compound acts as a chromophore, absorbing UV light due to electronic transitions (π → π*).

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship allows for the creation of a calibration curve by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of an unknown sample of this compound can then be accurately determined by measuring its absorbance and interpolating from the calibration curve. This method is valued for its simplicity, speed, and high precision. researchgate.net

The study of transient species like radical anions provides deep insight into reaction mechanisms, particularly in processes like selective hydrodefluorination. nih.gov Techniques such as Time-Resolved Fluorescence (TRF) and Optically Detected Electron Paramagnetic Resonance (OD EPR) are specialized methods used to investigate the formation, lifetime, and decay pathways of these short-lived intermediates. nih.govresearchgate.net

Research on the closely related compound, 4-aminononafluorobiphenyl, has successfully employed these techniques to study its radical anion. nih.gov OD EPR was used to register the spectrum of the relatively stable radical anion in nonpolar solutions, providing information about its electronic structure and interactions. nih.govresearchgate.net Concurrently, TRF was used to measure the decay kinetics of the radical anion, helping to estimate its lifetime. researchgate.net These advanced methods are invaluable for understanding the fundamental behavior of fluorinated biphenyl compounds and can be applied to this compound to study its radical anion intermediates.

Chromatographic Separation and Purification Methodologies

The isolation and purification of a target compound from a reaction mixture are essential steps in chemical synthesis. Chromatographic techniques are the most powerful and widely used methods for this purpose, separating components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a highly effective method for both analytical separation and preparative purification. A reverse-phase (RP) HPLC method has been described for the analogous compound 4-Amino-4'-chlorobiphenyl. sielc.com This method utilizes a C18 or similar nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com Such methods are scalable and can be adapted for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of compounds and quantifying their presence in complex mixtures. For aromatic amines such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC analysis of a related compound, 4-Amino-4'-chlorobiphenyl, a C18 column is utilized. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For mass spectrometric (MS) detection, volatile buffers like formic acid are preferred. sielc.com

The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase. By adjusting the gradient of the organic solvent, compounds with varying polarities can be effectively separated. Detection is commonly achieved using UV-Vis detectors, as the aromatic rings in this compound exhibit strong chromophores. Fluorescence detection can also be employed for enhanced sensitivity. researchgate.net

A hypothetical HPLC method for the analysis of this compound is outlined in the table below, based on methods for analogous compounds.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8 - 12 min |

Column Chromatography for Compound Purification

Column chromatography is an indispensable technique for the purification of synthetic compounds on a preparative scale. For a moderately polar compound like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a standard approach.

The choice of eluent is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for compounds of this polarity. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound from the silica gel. Given the basic nature of the amino group, which can lead to tailing on acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (B128534) or the use of a different stationary phase such as alumina (B75360) can be beneficial. wfu.edu

The progress of the purification is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.

A typical column chromatography setup for the purification of this compound is detailed below.

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., 9:1 to 7:3) |

| Sample Loading | Dry loading with silica gel or direct loading in a minimal amount of eluent |

| Fraction Collection | Based on UV visualization or TLC analysis |

| Post-Purification | Solvent evaporation under reduced pressure |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and efficient method for monitoring the progress of chemical reactions, such as the synthesis of this compound, for instance, via a Suzuki coupling reaction. shoko-sc.co.jp By spotting the reaction mixture on a TLC plate at different time points, the consumption of starting materials and the formation of the product can be qualitatively assessed.

For a reaction producing this compound, a silica gel TLC plate is typically used as the stationary phase. A suitable mobile phase, often a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate, is chosen to achieve good separation between the starting materials, the product, and any byproducts. The positions of the spots are visualized under UV light, as the aromatic rings are UV-active. shoko-sc.co.jp

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. A higher Rf value indicates lower polarity. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be effectively monitored. shoko-sc.co.jp

An illustrative TLC system for monitoring the synthesis of this compound is presented below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring the disappearance of starting materials and the appearance of the product spot |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the behavior of 4-Amino-4'-fluorobiphenyl.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. github.combiorxiv.org It is widely employed to determine molecular geometries, electronic properties, and reactivity. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. wikipedia.org For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the biphenyl (B1667301) system.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. dovepress.com These parameters help in understanding the molecule's tendency to donate or accept electrons in chemical reactions.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the amino-substituted ring. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; distributed across the biphenyl system. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability; a key factor in electronic transitions. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the region around the amino group shows a negative potential (nucleophilic), while the hydrogen atoms of the amino group exhibit a positive potential (electrophilic).

The biphenyl core of this compound is not rigid, allowing for rotation around the C-C single bond connecting the two phenyl rings. This rotation defines the molecule's conformation, which is a critical factor in its biological activity and intermolecular interactions. nih.govnih.gov The key parameter is the dihedral angle (φ) between the planes of the two rings.

Conformational analysis involves calculating the potential energy of the molecule as a function of this dihedral angle to identify stable conformers (energy minima) and transition states (energy maxima). chemrxiv.org Due to steric hindrance between the ortho-hydrogens on each ring, the planar conformation (φ = 0°) is typically an energy maximum. The minimum energy conformations are found at twisted (non-planar) dihedral angles. For the related 4-aminobiphenyl (B23562), minimized potential-energy calculations indicate a flexible molecule with a mixture of conformers. nih.gov The fluorine and amino substituents can influence the precise angle of the energy minimum and the height of the rotational barrier.

| Dihedral Angle (φ) | Conformation | Hypothetical Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| 0° | Planar (Syn-periplanar) | ~2.0 | Transition state due to steric hindrance. |

| ~40° | Twisted | 0.0 | Global energy minimum. |

| 90° | Perpendicular | ~1.5 | Transition state for interconversion. |

| 180° | Planar (Anti-periplanar) | ~2.0 | Transition state due to steric hindrance. |

These calculations show that this compound likely exists as a dynamic equilibrium of twisted conformers, with a relatively low energy barrier to rotation, indicating significant molecular flexibility at room temperature.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which serve as a valuable tool for structural confirmation and interpretation of experimental data. DFT methods can accurately compute the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies for Infrared (IR) and Raman spectroscopy. researchgate.net

For ¹H, ¹³C, and ¹⁹F NMR, chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. nih.gov The accuracy of these predictions has improved significantly with modern computational techniques, often approaching the reliability of DFT-based predictions for certain molecules. nih.govchemaxon.com The ¹⁹F chemical shift is particularly sensitive to the local electronic environment, making it a useful probe for conformational studies. nih.gov

| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C4' (bonded to F) | 158.0 | 158.5 | +0.5 |

| C4 (bonded to N) | 146.0 | 146.3 | +0.3 |

| C1' | 136.0 | 136.2 | +0.2 |

| C1 | 130.0 | 130.4 | +0.4 |

| 19F | -118.0 | -117.5 | +0.5 |

Similarly, the calculation of vibrational frequencies helps in assigning the peaks observed in IR and Raman spectra to specific molecular motions, such as C-H stretching, N-H bending, or C-F stretching. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide information on static structures and properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular flexibility and intermolecular interactions. dovepress.com

The behavior of this compound in a condensed phase (e.g., in solution or a biological system) is governed by its interactions with surrounding molecules. MD simulations are ideal for studying these non-covalent interactions. A crucial prerequisite for accurate simulations is a well-parameterized force field that describes the potential energy of the system. mdpi.com For fluorinated molecules, specific force field parameters may need to be developed to accurately model their unique interaction patterns. biorxiv.orgnih.gov

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, forming interactions with solvent molecules (like water) or biological macromolecules.

π-π Stacking: The aromatic biphenyl system can engage in stacking interactions with other aromatic molecules. The twisted nature of the biphenyl core will influence the geometry of these interactions.

Fluorine-Specific Interactions: The electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonds (C-H···F-C).

The strength and geometry of these interactions can be analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom.

MD simulations provide a dynamic view of the conformational flexibility identified by static quantum chemical calculations. By simulating the molecule over nanoseconds or microseconds, it is possible to observe transitions between different twisted conformations and quantify the flexibility of various parts of the molecule. nih.gov

Analysis tools such as the Root Mean Square Fluctuation (RMSF) can be used to determine the average fluctuation of each atom from its mean position. Higher RMSF values indicate greater flexibility. For this compound, the terminal atoms of the amino group and the fluorine atom, as well as the atoms on the phenyl rings, are expected to show different degrees of fluctuation, reflecting the internal motions of the molecule. The dihedral angle connecting the two rings can be monitored over the course of the simulation to map the conformational landscape and the frequency of transitions between stable states. This dynamic conformational heterogeneity is a key feature of aminobiphenyl derivatives. uri.edu

Computational Modeling of Biological Interactions

Computational modeling serves as a powerful tool to simulate and analyze the interactions between this compound and biological macromolecules. These methods are instrumental in rationalizing observed biological activities and in guiding the design of new compounds with desired properties.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex.

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, its structural features suggest its potential to interact with various biological targets. The biphenyl core provides a scaffold for hydrophobic interactions, while the amino group can act as a hydrogen bond donor. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions.

Hypothetical molecular docking simulations could be performed to investigate the binding of this compound to a range of protein targets. The results of such simulations would typically be presented in a table format, detailing the binding affinity and the key interacting residues. An illustrative example of how such data might be presented is shown below.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -7.2 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond | ||

| Estrogen Receptor Alpha | -8.5 | Phe404, Leu387 | Hydrophobic |

| Arg394 | Hydrogen Bond | ||

| Cytochrome P450 2C9 | -6.8 | Phe114, Ala297 | Hydrophobic |

| Asn217 | Hydrogen Bond |

This table is for illustrative purposes only and does not represent actual experimental data.

Prediction of Pharmacokinetic Properties

The pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its potential development as a therapeutic agent. In silico tools can predict these properties based on the chemical structure of the molecule, providing an early assessment of its drug-likeness.

Various computational models and online platforms are available for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These tools utilize algorithms based on large datasets of experimentally determined properties to estimate the pharmacokinetic profile of a new chemical entity.

The predicted pharmacokinetic properties of this compound, as determined by computational models, are summarized in the following table.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Yes | May be able to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| Log Kp (skin permeation) | -5.85 cm/s | Low skin permeability. |

| Bioavailability Score | 0.55 | Good probability of being orally bioavailable. |

These predictions suggest that this compound has several favorable pharmacokinetic properties, including high gastrointestinal absorption and a good bioavailability score. However, the predicted inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2C9) indicates a potential for drug-drug interactions, which would require further investigation.

Reactivity Studies and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. In 4-Amino-4'-fluorobiphenyl, the directing effects of the amino (-NH₂) and fluoro (-F) substituents, as well as the biphenyl (B1667301) moiety itself, govern the regioselectivity of these reactions. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director due to the interplay of its inductive and resonance effects.

Given the powerful activating nature of the amino group, electrophilic attack is expected to occur predominantly on the aminophenyl ring. The positions ortho to the amino group (positions 3 and 5) are the most likely sites for substitution. The para position (position 2) is already occupied by the fluorophenyl ring.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be predicted based on studies of related 4-aminobiphenyl (B23562) derivatives. For instance, the mutagenicity of 4-aminobiphenyls is influenced by the electronic properties of substituents on the second ring, suggesting that electronic effects are transmitted across the biphenyl system. nih.gov Electron-withdrawing groups on the second ring tend to increase mutagenicity, which is linked to metabolic activation, an oxidative process. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 4-Amino-3-nitro-4'-fluorobiphenyl |

| Halogenation (Br₂/FeBr₃) | 4-Amino-3-bromo-4'-fluorobiphenyl |

| Sulfonation (SO₃/H₂SO₄) | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Amino-3-acyl-4'-fluorobiphenyl |

Nucleophilic Substitution Reactions, particularly at the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom is on a ring that is not activated by a strongly electron-withdrawing group in the traditional sense for SNAr. However, the biphenyl system can transmit electronic effects, and the amino group on the other ring is electron-donating.

Despite the general inertness of unactivated aryl fluorides towards nucleophilic substitution, recent advances have shown that these reactions can proceed under specific conditions, such as through photoredox catalysis or with very strong nucleophiles. researchgate.netrsc.org For example, transition-metal-free approaches for the SNAr of unactivated fluoroarenes with primary aliphatic amines have been developed, proceeding through cationic fluoroarene radical intermediates. researchgate.net

In the context of this compound, direct nucleophilic substitution of the fluorine atom would require harsh conditions or specialized catalytic systems. The reaction is more likely to proceed if the aromatic system is activated, for example, by the introduction of a nitro group ortho or para to the fluorine. Theoretical and experimental studies on other systems, such as 2,4-dichloroquinazolines, demonstrate that regioselectivity in nucleophilic substitution is governed by the electronic properties of the aromatic system, with the more electron-deficient position being more susceptible to nucleophilic attack. nih.govnih.gov

Oxidation and Reduction Reactions of the Amino Group

The amino group of this compound is susceptible to both oxidation and reduction reactions, which are crucial in its metabolic fate and potential biological activity.

Oxidation of the primary aromatic amino group can lead to a variety of products, including nitroso and nitro compounds. The oxidation of aromatic amines to their corresponding nitroso derivatives can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a metal catalyst like molybdenum complexes. nih.govrsc.orgresearchgate.net Further oxidation can yield the corresponding nitro compound. mdpi.com

Conversely, the reduction of a corresponding nitro derivative, 4-nitro-4'-fluorobiphenyl, would be a common synthetic route to this compound. This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, or by using reducing agents like iron, tin, or sodium dithionite (B78146) in an acidic medium. nih.govacs.orgrsc.orgscispace.com The reduction of nitroaromatics to aromatic amines is a well-established and efficient process. rsc.org

Formation of N-hydroxy Derivatives

A key step in the metabolic activation of many aromatic amines is the N-oxidation of the amino group to form N-hydroxy derivatives. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver. nih.govnih.gov For 4-aminobiphenyl, the formation of N-hydroxy-4-aminobiphenyl is a critical initiating event in its carcinogenesis. nih.govnih.gov By analogy, this compound is expected to be metabolized to N-hydroxy-4-amino-4'-fluorobiphenyl. The formation of these N-hydroxy metabolites is a pivotal step, as they are often more reactive than the parent amine.

Role in Metabolic Activation Pathways

The N-hydroxy derivative of an aromatic amine is a proximate carcinogen that can undergo further activation to a more reactive electrophile. One major pathway for this is esterification, particularly O-acetylation or O-sulfation, of the N-hydroxy group. researchgate.net These esters are unstable and can spontaneously break down to form highly reactive nitrenium ions. These electrophilic species can then form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

The metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl, a closely related compound, has been studied, highlighting the importance of sulfation in its bioactivation. nih.gov The presence of the fluorine atom can influence the metabolic profile and the reactivity of the intermediates.

Table 2: Key Intermediates in the Metabolic Activation of this compound (Predicted)

| Compound | Role |

| This compound | Parent Compound |

| N-hydroxy-4-amino-4'-fluorobiphenyl | Proximate Carcinogen |

| N-acetoxy-4-amino-4'-fluorobiphenyl | Ultimate Carcinogen (precursor) |

| This compound Nitrenium Ion | Ultimate Carcinogen |

Reactions Involving the Biphenyl Moiety

The biphenyl core of this compound can participate in reactions that are characteristic of this structural motif. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the further functionalization of the biphenyl system. acs.orglibretexts.orgacs.orgresearchgate.netsigmaaldrich.com For these reactions to occur at one of the phenyl rings, a suitable leaving group (e.g., a halide other than fluoride, or a triflate) would typically need to be present.

For instance, if this compound were to be modified to introduce a bromine or iodine atom on one of the rings, it could then serve as a substrate for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group itself can also be a coupling partner in Buchwald-Hartwig amination reactions. acs.org

Mechanistic Pathways in Catalyzed Reactions

The mechanistic pathways of catalyzed reactions involving this compound are dependent on the specific catalyst and reaction type. In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille reactions) or migratory insertion (for Heck reaction), and reductive elimination. libretexts.org

For the Buchwald-Hartwig amination, where an aryl halide is coupled with an amine, the catalytic cycle also involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. acs.org The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions. acs.org

In the context of metabolic activation, the enzymatic reactions catalyzed by cytochrome P450 involve an iron-oxo species that abstracts a hydrogen atom from the nitrogen, followed by a rebound step to form the N-hydroxy derivative. nih.govnih.gov

Decomposition Pathways and Stability Considerations

The stability and decomposition pathways of this compound are critical considerations for its handling, storage, and environmental fate. While specific, detailed experimental studies on the decomposition of this particular compound are not extensively available in publicly accessible literature, its chemical structure—an aromatic amine derivative of a fluorinated biphenyl—allows for informed predictions regarding its reactivity and degradation mechanisms. These predictions are based on the known behavior of analogous chemical structures under various conditions.

Thermal Decomposition

Upon heating, aromatic amines like 4-aminobiphenyl are known to decompose, and it is anticipated that this compound would follow a similar pattern. When subjected to high temperatures, the compound is expected to break down, releasing toxic fumes. The primary decomposition products are likely to include carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides (NOx), arising from the breakdown of the biphenyl backbone and the amino group, respectively.

The presence of the fluorine atom on one of the phenyl rings is expected to influence the thermal stability of the molecule. The carbon-fluorine (C-F) bond is notably strong, suggesting that this part of the molecule may exhibit greater resistance to thermal degradation compared to the non-fluorinated ring or the carbon-nitrogen (C-N) bond of the amino group. The initial decomposition steps would likely involve the cleavage of the weaker C-N bond or fragmentation of the aromatic rings.

Photolytic Decomposition

Exposure to ultraviolet (UV) radiation is another potential pathway for the decomposition of this compound. The photodegradation of fluorinated aromatic compounds often involves the cleavage of the C-F bond. In a manner analogous to the photodegradation of 4-chlorobiphenyl, which undergoes dechlorination to form biphenyl, it is plausible that this compound could undergo defluorination upon UV irradiation. This process would likely generate a biphenylamine radical, which could then abstract a hydrogen atom from the surrounding medium to form 4-aminobiphenyl. Further degradation of the aromatic rings could lead to the formation of smaller, lower molecular weight hydrocarbons.

Chemical Reactivity and Stability

The chemical stability of this compound is influenced by the reactivity of its functional groups. The amino group imparts basic properties to the molecule, allowing it to react with strong acids. Oxidation of the amino group is a common reaction for aromatic amines and can lead to the formation of various oxidation products.

Under oxidative stress, the amino group can be converted to nitroso, nitro, or other oxidized species. These reactions can be a key step in the metabolic activation of aromatic amines in biological systems, but they can also occur under environmental or industrial oxidative conditions.

The fluorinated phenyl ring is generally expected to be more resistant to electrophilic substitution reactions compared to the non-fluorinated ring due to the electron-withdrawing nature of the fluorine atom. However, under specific conditions, reactions involving this ring are still possible.

Table of Potential Decomposition Products and Pathways

| Decomposition Pathway | Triggering Condition | Potential Major Products | Mechanistic Notes |

| Thermal Decomposition | High Temperature | Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Fluorinated aromatic fragments | Initial cleavage of the C-N bond or fragmentation of the biphenyl rings. The strong C-F bond may lead to the formation of fluorinated byproducts. |

| Photolytic Decomposition | UV Radiation | 4-Aminobiphenyl, Biphenyl, Lower molecular weight hydrocarbons, Fluoride ions | Likely involves homolytic cleavage of the C-F bond, followed by hydrogen abstraction and further degradation of the aromatic structure. |

| Chemical Oxidation | Oxidizing Agents | Nitroso-4-fluorobiphenyl, Nitro-4-fluorobiphenyl, Polymerization products | Oxidation of the amino group is a primary reaction pathway. |

Advanced Research in Biological and Toxicological Contexts

Metabolic Studies and Biotransformation

The biotransformation of 4-Amino-4'-fluorobiphenyl is a critical area of study, as metabolic processes can lead to either detoxification or bioactivation into genotoxic species. Research into its metabolic fate, while not as extensive as that for its non-fluorinated parent compound, 4-aminobiphenyl (B23562) (4-ABP), follows similar pathways involving enzymatic modifications that alter its chemical properties and biological activity.

Enzymatic Transformations and Metabolite Identification

The metabolism of aromatic amines like this compound generally proceeds through two main phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

For the closely related compound 4-aminobiphenyl, metabolic pathways are well-documented and involve a combination of N-acetylation, C- and N-hydroxylations. nih.gov Key metabolites identified in studies with 4-ABP include N-hydroxy-4-aminobiphenyl (N-OH-ABP), which is a critical intermediate in its carcinogenic activity, as well as hydroxylated products at the 4'-position. nih.govresearchgate.net

In the case of halogenated biphenyls, the position of the halogen influences the metabolic profile. Studies on 4-fluorobiphenyl (B1198766) (lacking the amino group) demonstrate that the primary route of metabolism is hydroxylation at the 4'-position, para to the phenyl-phenyl bridge. nih.gov It is therefore hypothesized that this compound undergoes similar enzymatic transformations, primarily N-hydroxylation at the amino group and hydroxylation on the biphenyl (B1667301) ring system, leading to various hydroxylated and N-acetylated metabolites.

Table 1: Key Metabolic Reactions for Aromatic Amines and Biphenyls